3-bromo-N,N-dimethylpyridin-4-amine

Beschreibung

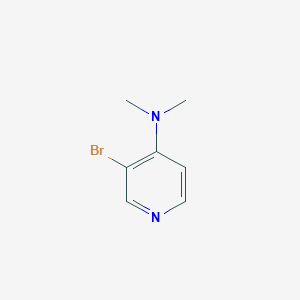

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-N,N-dimethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-4-9-5-6(7)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSWXPXRLCSGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468529 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84539-35-5 | |

| Record name | 3-Bromo-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridine Scaffold Significance in Chemical and Biological Domains

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in chemistry and biology. ijnrd.orgnih.gov Its unique properties, including its planarity, basicity, and ability to form hydrogen bonds, make it a privileged scaffold in drug design. nih.govnih.gov This structure is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.orgresearchgate.netlifechemicals.com The nitrogen atom in the pyridine ring alters its physicochemical properties compared to benzene, often improving aqueous solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. nih.gov

Beyond pharmaceuticals, pyridine derivatives are integral to agrochemicals and serve as versatile solvents and reagents in organic synthesis. ijnrd.orgsarchemlabs.com The pyridine scaffold's ability to be readily functionalized allows for the creation of large libraries of compounds for screening and development. nih.gov Its presence in essential natural molecules like vitamins (e.g., niacin, pyridoxine), coenzymes (e.g., NAD/NADH), and alkaloids further underscores its fundamental role in biological systems. nih.govlifechemicals.comnih.gov

Importance of Brominated Pyridine Structures in Organic Synthesis and Medicinal Chemistry

The introduction of a bromine atom to a pyridine (B92270) ring significantly enhances its utility as a synthetic intermediate. Brominated pyridines are key building blocks in a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. The reactivity of the bromine atom, which can be selectively displaced by a wide range of nucleophiles, makes bromopyridines versatile starting materials for creating diverse libraries of compounds. clockss.org

In medicinal chemistry, the strategic placement of a bromine atom can influence a molecule's biological activity. It can act as a bulky substituent, affecting binding to biological targets, or it can alter the electronic properties of the molecule, thereby modulating its reactivity and metabolic stability. Furthermore, brominated pyridines serve as precursors for a variety of biologically active compounds, including those with potential anticancer and antimalarial properties.

Research Context of 3 Bromo N,n Dimethylpyridin 4 Amine Within Pyridine Chemistry

3-bromo-N,N-dimethylpyridin-4-amine, with the chemical formula C₇H₉BrN₂, is a substituted pyridine (B92270) that embodies the synthetic utility of brominated pyridinamine derivatives. Its structure features a pyridine ring with a bromine atom at the 3-position and a dimethylamino group at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The dimethylamino group is a strong electron-donating group, which influences the reactivity of the pyridine ring. The bromine atom at the 3-position provides a reactive handle for further chemical modification, primarily through cross-coupling reactions. Therefore, this compound is primarily used as a building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its synthesis typically involves the bromination of N,N-dimethylpyridin-4-amine.

Hypotheses and Research Objectives for Investigating 3 Bromo N,n Dimethylpyridin 4 Amine

Given the structural features of 3-bromo-N,N-dimethylpyridin-4-amine, several research hypotheses and objectives can be proposed to further explore its potential.

Hypotheses:

The unique electronic and steric properties conferred by the bromo and dimethylamino substituents could lead to novel reactivity in cross-coupling reactions, potentially enabling the synthesis of previously inaccessible molecular scaffolds.

Derivatives synthesized from this compound may exhibit significant biological activity, given the prevalence of the substituted pyridine (B92270) motif in pharmacologically active compounds. For instance, it could serve as a precursor for developing inhibitors of specific enzymes or modulators of receptor function.

The compound could serve as a valuable tool for probing the structure-activity relationships of biologically active pyridine derivatives. By systematically replacing the bromine atom with various other functional groups, researchers could gain insights into the molecular interactions that govern biological efficacy.

Research Objectives:

To develop and optimize new synthetic methodologies utilizing this compound as a key building block, focusing on expanding the scope of its application in cross-coupling and other functionalization reactions.

To synthesize a diverse library of novel compounds derived from this compound and screen them for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.

To conduct detailed mechanistic studies on the reactions involving this compound to better understand its reactivity and guide the rational design of future synthetic transformations.

To perform computational and structural biology studies, such as molecular docking, on derivatives of this compound to predict and rationalize their interactions with biological targets.

Chemical Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| Boiling Point | 236.015 °C at 760 mmHg |

| Density | 1.469 g/cm³ |

| LogP | 1.91 |

This data is compiled from available chemical databases.

An in-depth analysis of the synthetic pathways leading to this compound and its related analogs reveals a variety of sophisticated chemical strategies. These methodologies range from the careful construction of pyridine precursors to regioselective halogenation and advanced catalytic functionalizations.

Theoretical and Computational Studies on 3 Bromo N,n Dimethylpyridin 4 Amine

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of 3-bromo-N,N-dimethylpyridin-4-amine is significantly influenced by the interplay of the electron-donating N,N-dimethylamino group and the electron-withdrawing, yet resonance-donating, bromine atom on the pyridine (B92270) ring. The N,N-dimethylamino group at the 4-position strongly increases the electron density of the pyridine ring through resonance, making the molecule more nucleophilic than pyridine itself. wikipedia.orgnih.gov This effect is particularly pronounced at the nitrogen atom of the pyridine ring, enhancing its basicity. wikipedia.org

The bromine atom at the 3-position introduces both inductive and resonance effects. Inductively, as a halogen, it withdraws electron density from the ring. However, through its lone pairs, it can participate in resonance, donating electron density back to the ring. In polyhalogenated pyridines bearing an amino group, the presence of electron-donating substituents has been shown to strongly impact the geometry and electronic structure. rsc.org

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For 4-DMAP, a close analog, the HOMO is expected to be localized primarily on the N,N-dimethylamino group and the pyridine ring, reflecting the high electron density in this region. The LUMO is likely to be distributed over the pyridine ring, representing the area most susceptible to nucleophilic attack. The introduction of a bromine atom at the 3-position would be expected to lower the energy of both the HOMO and LUMO compared to 4-DMAP due to its electronegativity. The energy gap between the HOMO and LUMO is a critical parameter for chemical reactivity and kinetic stability.

A combined experimental and theoretical study on a charge-transfer complex between 4-DMAP and an acceptor molecule (DDQ) using Density Functional Theory (DFT) provides insights into its electronic properties. nih.gov Such studies, along with those on other substituted pyridines, allow for the creation of a representative data table for analogous compounds.

Table 1: Calculated Electronic Properties of Analogs (Note: The following data is for analogous compounds and is intended to provide a scientifically informed perspective on this compound.)

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-DMAP | DFT/wB97XD/6-31G(d,p) | -5.98 | -0.89 | 5.09 |

| Pyridine | DFT/B3LYP/6-31G(d) | -6.89 | -0.34 | 6.55 |

| 3-Aminopyridine (B143674) | MEP Analysis | - | - | - |

Data for 4-DMAP is from a study on its charge-transfer complex. nih.gov Data for pyridine and 3-aminopyridine is inferred from related computational studies.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de For substituted pyridines, the MEP is particularly insightful.

In pyridine itself, the most negative region (red/yellow) is located on the nitrogen atom, indicating its susceptibility to protonation and electrophilic attack. In 4-DMAP, the strong electron-donating N,N-dimethylamino group significantly increases the negative electrostatic potential on the ring nitrogen, making it a much stronger nucleophile and base than pyridine. wikipedia.orgnih.gov The MEP map for 4-DMAP clearly shows a deep red region around the pyridine nitrogen. nih.gov

For this compound, the MEP would likely show the most negative potential centered on the pyridine nitrogen, enhanced by the 4-dimethylamino group. The bromine atom would introduce a region of less negative or even slightly positive potential on the adjacent carbon atoms due to its inductive effect, while also exhibiting a positive σ-hole.

Table 2: MEP Minima of Analogous Pyridine Derivatives (Note: The data below is for analogous compounds and serves to illustrate the expected trends for this compound.)

| Compound | MEP Minimum (kcal/mol) | Location of Minimum |

| Pyridine | -64.1 | Ring Nitrogen |

| 2-Aminopyridine | -69.2 | Ring Nitrogen |

| 3-Aminopyridine | -71.2 | Ring Nitrogen |

| 4-Aminopyridine | -74.5 | Ring Nitrogen |

Data is based on a comparative MEP analysis of aminopyridines. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound primarily revolves around the rotation of the N,N-dimethylamino group and any potential, though likely minor, puckering of the pyridine ring. The pyridine ring itself is aromatic and therefore largely planar. csbsju.edu

The key conformational feature is the orientation of the dimethylamino group with respect to the pyridine ring. Due to steric hindrance between the methyl groups and the hydrogen atoms at the 3 and 5 positions of the pyridine ring, the dimethylamino group is expected to be twisted out of the plane of the ring to some degree. Computational studies on 4-DMAP and its methylated derivatives have shown that ortho-methylation creates steric hindrance that forces the dimethylamino group to be non-coplanar with the pyridine ring. psu.edu This twisting has implications for the extent of resonance between the nitrogen lone pair of the amino group and the pyridine π-system.

A detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angle of the C-N bond connecting the dimethylamino group to the ring. This would reveal the energy minima corresponding to the most stable conformations and the energy barriers to rotation. While specific data for this compound is unavailable, studies on substituted piperidines (the saturated analog of pyridine) have shown that the conformational preferences of substituents can be accurately predicted using molecular mechanics calculations. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, this compound can participate in a variety of intermolecular interactions. The most significant of these would be halogen bonding and dipole-dipole interactions.

As mentioned in the MEP section, the bromine atom is capable of forming halogen bonds, where the positive σ-hole on the bromine interacts with a nucleophilic region of an adjacent molecule, such as the nitrogen atom of another pyridine ring. This type of interaction has been computationally studied for other halogenated aromatic compounds. dtic.mil

The molecule possesses a significant dipole moment due to the electron-donating dimethylamino group and the electronegative bromine and ring nitrogen atoms. These dipoles will lead to dipole-dipole interactions that will influence the packing of the molecules in the crystal lattice.

While this compound does not have any traditional hydrogen bond donors (like N-H or O-H), the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, it could form hydrogen bonds. Computational studies on N-acetylated DMAP salts have highlighted the importance of hydrogen-bonding interactions in stabilizing the resulting ion pairs. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry methods, particularly DFT and time-dependent DFT (TD-DFT), are powerful tools for predicting spectroscopic properties such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). arxiv.org

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These calculations would show the electron-donating effect of the dimethylamino group causing an upfield shift (lower ppm) for the ring protons, while the bromine atom would have a more complex effect due to its electronegativity and anisotropic effects.

Vibrational frequencies can also be calculated and compared to experimental IR and Raman spectra to aid in the assignment of vibrational modes. Studies on polyhalogenated pyridines have successfully used computational methods to rationalize their vibrational spectra. rsc.org

TD-DFT calculations can predict the electronic transitions responsible for the UV-Vis absorption spectrum. For 4-DMAP and its derivatives, TD-DFT calculations have been used to assign the low-energy transitions to ¹Lb, ¹La, and n,π* excited states. psu.edu The presence of the bromine atom in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima compared to 4-DMAP due to the "heavy atom effect" and its influence on the electronic structure.

Table 3: Predicted Spectroscopic Data for Analogs (Note: This table presents representative data for analogous compounds to illustrate the utility of computational prediction of spectroscopic properties.)

| Compound | Spectrum | Predicted Wavelength (nm) | Transition |

| 4-DMAP | UV-Vis | ~280 | ¹Lb |

| 4-DMAP | UV-Vis | ~240 | ¹La |

Data is based on experimental and computational studies of 4-DMAP and its derivatives. psu.edu

Applications of 3 Bromo N,n Dimethylpyridin 4 Amine in Organic Synthesis and Material Science

Precursor for the Synthesis of Diverse Pyridine (B92270) Derivatives

3-bromo-N,N-dimethylpyridin-4-amine is a valuable building block for the synthesis of a wide range of more complex pyridine derivatives. The presence of the bromine atom allows for its participation in numerous metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. biosynth.com This reactivity makes it an important intermediate in creating sophisticated molecular architectures. nbinno.com

Analogous to other bromo-pyridines, such as the 2-bromo isomer, this compound can serve as a substrate in reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. nbinno.com These transformations enable the introduction of various aryl, alkyl, or amino groups at the 3-position of the pyridine ring, leading to a diverse library of substituted pyridine compounds.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Stille Coupling | Organotin Reagent | Palladium catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl, Aryl-Vinyl) |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst + Ligand + Base | C-N (Aryl-Amine) |

| Sonogashira Coupling | Terminal Alkyne | Palladium catalyst + Copper(I) salt + Base | C-C (Aryl-Alkyne) |

Development of Biologically Active Molecules

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The ability to functionalize this compound makes it a key precursor in the synthesis of potential therapeutic agents. nbinno.com By using this compound as a starting material, medicinal chemists can systematically modify the pyridine core to optimize biological activity, selectivity, and pharmacokinetic properties.

The synthesis of complex heterocyclic systems, which often possess biological activity, frequently relies on the step-wise construction from functionalized building blocks like this compound. nih.gov For instance, imine derivatives, which can be synthesized from various amines, are known to exhibit a wide range of pharmaceutical activities, including analgesic, antimicrobial, and anticancer properties. mdpi.com The pyridine-amine structure is a key component in the design of novel molecules for drug discovery. mdpi.com

Ligands for Catalysts and Metal Coordination

The nitrogen atoms in the this compound structure—one in the pyridine ring and one in the dimethylamino group—can act as Lewis bases, allowing the molecule to function as a ligand in coordination chemistry. Amine-pyridine structures are known to form stable complexes with various transition metals. mdpi.com These metal complexes can themselves be used as catalysts in a variety of organic transformations.

The specific electronic and steric properties imparted by the dimethylamino and bromo substituents can modulate the behavior of the resulting metal complex, influencing its catalytic activity, stability, and selectivity. For example, late transition metal catalysts bearing amine-pyridine ligands have been developed for olefin polymerization, demonstrating the utility of this structural motif in catalysis. mdpi.com

Building Blocks for Supramolecular Architectures and Polymers

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form larger, well-defined structures. mdpi.com Functionalized aromatic compounds like this compound can serve as building blocks, or "tectons," in the construction of such architectures. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for directing the self-assembly process.

Furthermore, the bromo-functionality allows for the covalent incorporation of this unit into larger polymeric structures. Through polymerization reactions initiated at the bromo-position, it is possible to synthesize polymers with pendant pyridine-amine units. These functional polymers can exhibit interesting properties, such as metal-ion binding capabilities or pH-responsiveness, making them suitable for applications in materials science, including sensors, smart materials, and catalysis. bohrium.com

Role as a Catalyst or Reagent in Organic Reactions

Beyond its role as a synthetic precursor, this compound can function directly as a catalyst. It is described as a nucleophilic catalyst that can promote the formation of carbon-carbon bonds. biosynth.com This catalytic activity is primarily attributed to the 4-(dimethylamino)pyridine (DMAP) core. DMAP itself is a widely recognized and highly effective nucleophilic catalyst for a multitude of organic reactions. wikipedia.orgresearchgate.net The high nucleophilicity of the pyridine nitrogen, enhanced by the electron-donating dimethylamino group, is key to its catalytic power. wikipedia.org

Applications in Esterification and Amide Formation

The parent compound, 4-dimethylaminopyridine (DMAP), is famously used as a catalyst to accelerate esterification and amide bond formation reactions. commonorganicchemistry.comnbinno.com It is particularly effective in the acylation of sterically hindered alcohols. wikipedia.org The general mechanism for DMAP-catalyzed esterification with an acid anhydride involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the anhydride itself. An alcohol then attacks this activated intermediate to form the ester, regenerating the DMAP catalyst in the process. wikipedia.orgutrgv.edu

A similar mechanism is operative in amide formation, where an amine acts as the nucleophile. organic-chemistry.org Given that this compound retains the core DMAP structure, it is expected to exhibit similar catalytic activity in these crucial transformations.

| Reaction Type | Reagents | Role of (3-bromo)-DMAP Structure | Key Intermediate |

| Esterification | Carboxylic Acid (or Anhydride) + Alcohol | Nucleophilic Catalyst | N-Acylpyridinium Salt |

| Amide Formation | Carboxylic Acid + Amine + Coupling Agent | Nucleophilic Catalyst | N-Acylpyridinium Salt |

| Steglich Esterification | Carboxylic Acid + Alcohol + DCC | Catalyst | N-Acylpyridinium Salt |

Catalysis in Heterocycle Synthesis (e.g., Indoles, Tetrazoles)

The catalytic properties of the DMAP framework extend to the synthesis of heterocyclic compounds. researchgate.net While specific examples detailing the use of this compound in indole or tetrazole synthesis are not prevalent, the catalytic principles of its parent compound are well-established for various cyclization reactions.

Indole Synthesis: The Fischer indole synthesis is a classic method for preparing indoles that typically employs Brønsted or Lewis acid catalysts to promote the cyclization of an arylhydrazone. alfa-chemistry.comtestbook.comwikipedia.org While not a direct catalyst in the Fischer synthesis, nucleophilic catalysts can play roles in related or alternative indole synthesis methodologies.

Tetrazole Synthesis: The formation of 5-substituted 1H-tetrazoles is commonly achieved via the [3+2] cycloaddition of a nitrile and an azide source. This reaction is often catalyzed by metal salts (e.g., zinc, cobalt) or amine salts. tandfonline.comacs.orgacs.orgnih.gov The basic and nucleophilic nature of pyridinium compounds can facilitate this transformation by activating the nitrile substrate or participating in the catalytic cycle.

Applications in Medicinal Chemistry Research

The structural motif of 4-aminopyridine is a recognized "privileged scaffold" in medicinal chemistry, signifying its ability to bind to a variety of biological targets and serve as a foundation for the development of diverse therapeutic agents. The compound this compound, as a derivative of this core structure, holds significant potential in medicinal chemistry research, particularly in the realms of drug discovery and the design of chemical probes.

Scaffold for Drug Discovery and Development

The 4-aminopyridine scaffold is a cornerstone in the design of molecules with a wide range of biological activities. Its derivatives have been investigated for various therapeutic applications, and the introduction of different substituents onto this core structure allows for the fine-tuning of their pharmacological profiles.

The presence of a bromine atom at the 3-position of this compound offers a versatile handle for further chemical modifications. Bromine can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide array of substituents. This synthetic accessibility allows for the creation of large libraries of compounds, which can be screened for activity against different biological targets.

The N,N-dimethylamino group at the 4-position can influence the compound's physicochemical properties, such as its basicity, polarity, and ability to form hydrogen bonds. These properties are crucial for a molecule's interaction with its biological target and for its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific research on the direct use of this compound as a drug scaffold is not extensively documented in publicly available literature, the established roles of related 4-aminopyridine derivatives provide a strong rationale for its potential. For instance, various substituted 4-aminopyridines have been explored as potassium channel blockers for neurological conditions, and as inhibitors of enzymes such as cholinesterases and kinases. nih.govrsc.org The unique substitution pattern of this compound could lead to novel compounds with improved potency, selectivity, or pharmacokinetic properties.

A key strategy in drug discovery is the exploration of structure-activity relationships (SAR). The table below illustrates how modifications on the 4-aminopyridine scaffold can lead to compounds with different biological activities, highlighting the scaffold's versatility.

| Compound Name | R1 | R2 | R3 | R4 | Reported Biological Activity (General Class) |

| 4-Aminopyridine | H | H | H | H | Potassium channel blocker |

| 3,4-Diaminopyridine | NH2 | H | H | H | Potassium channel blocker |

| PNU-157706 | (CH2)3-morpholine | H | H | H | 5-HT1A receptor agonist |

| (S)-(-)-Nicotine | H | H | 1-methyl-2-pyrrolidinyl | H | Nicotinic acetylcholine receptor agonist |

This table presents examples of 4-aminopyridine derivatives and is for illustrative purposes. The specific biological activities can be highly dependent on the complete molecular structure.

The systematic modification of this compound, utilizing the bromine atom as a synthetic handle and leveraging the electronic effects of the dimethylamino group, represents a promising avenue for the discovery of new drug candidates.

Use in Chemical Probe Design

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. They are invaluable tools for studying biological processes and for validating new drug targets. The 4-aminopyridine scaffold can be functionalized to create such probes.

The design of a chemical probe often involves incorporating a reporter group, such as a fluorescent tag or a reactive handle for "click chemistry," onto a scaffold that provides affinity and selectivity for the target of interest. The bromine atom on this compound is well-suited for the attachment of such functionalities through various chemical reactions.

For example, a fluorescent dye could be coupled to the 3-position of the pyridine ring via a Sonogashira reaction. The resulting fluorescent probe could then be used in cellular imaging experiments to visualize the localization and dynamics of its target protein.

Furthermore, the dimethylamino group can contribute to the probe's binding affinity and selectivity. The ability of this group to engage in specific interactions with the target protein can be a key determinant of the probe's performance.

While there are no specific reports detailing the use of this compound in the design of chemical probes, the principles of probe design and the chemical versatility of this compound strongly suggest its potential in this area. The development of probes based on this scaffold could facilitate the study of a wide range of biological targets and accelerate the drug discovery process.

Potential in Optoelectronic Devices and Sensors

The electronic properties of pyridine derivatives make them attractive candidates for applications in materials science, particularly in the development of optoelectronic devices and chemical sensors. The introduction of specific functional groups onto the pyridine ring can modulate its photophysical and electronic characteristics.

Functionalized pyridine compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and as components of fluorescent sensors. The electron-withdrawing nature of the pyridine ring, combined with the electron-donating character of the dimethylamino group in this compound, creates a "push-pull" electronic system. Such systems are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can lead to strong fluorescence and sensitivity to the local environment.

The bromine atom at the 3-position can be utilized to further extend the π-conjugated system of the molecule through cross-coupling reactions. This can lead to materials with tailored absorption and emission wavelengths, as well as enhanced charge transport properties, which are crucial for efficient optoelectronic devices.

In the context of chemical sensors, the nitrogen atom of the pyridine ring and the dimethylamino group can act as binding sites for analytes. Upon binding, the electronic properties of the molecule can be perturbed, leading to a change in its fluorescence or absorption spectrum. This change can be used to detect and quantify the presence of the analyte.

While the specific optoelectronic properties of this compound have not been extensively studied, the broader class of functionalized pyridine derivatives has shown significant promise. Research into the synthesis and characterization of polymers and small molecules incorporating this building block could unveil new materials with valuable applications in optoelectronics and sensing.

The table below summarizes the potential applications of functionalized pyridine derivatives in material science, providing a basis for the exploration of this compound in these areas.

| Application Area | Desired Properties of Pyridine Derivative | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, good charge transport, thermal stability | As a building block for emissive or charge-transporting materials |

| Organic Solar Cells (OSCs) | Broad absorption spectrum, suitable energy levels for charge separation | As a component of donor or acceptor materials |

| Chemical Sensors | Analyte binding sites, change in optical or electronic properties upon binding | As a fluorescent chemosensor for metal ions or other analytes |

Further research is warranted to fully explore the potential of this compound and its derivatives in the exciting field of material science.

Q & A

Q. What are the common synthetic routes for 3-bromo-N,N-dimethylpyridin-4-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation or coupling reactions. For example, copper-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are effective for introducing bromine or dimethylamine groups. A representative method uses reagents like cesium carbonate as a base and copper(I) bromide as a catalyst in solvents such as dimethyl sulfoxide (DMSO) at 35–50°C . Optimization may include varying reaction time (e.g., 24–48 hours), temperature, and catalyst loading. Column chromatography with gradients like ethyl acetate/hexane (0–100%) is recommended for purification .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

Q. How does the bromine substituent influence the reactivity of this compound in substitution reactions?

The bromine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the pyridine ring. Reactivity can be enhanced using catalysts like copper(I) or palladium in cross-coupling reactions (e.g., Suzuki or Sonogashira) to form C-C bonds . The dimethylamine group at the 4-position directs electrophilic substitution to the ortho/para positions .

Advanced Research Questions

Q. What mechanistic insights exist for copper-catalyzed reactions involving this compound?

Copper(I) catalysts facilitate single-electron transfer (SET) mechanisms, forming aryl-copper intermediates. For example, in Ullmann-type couplings, the catalyst activates the C-Br bond, enabling coupling with amines or other nucleophiles. Kinetic studies suggest that base choice (e.g., Cs₂CO₃ vs. K₃PO₄) impacts the rate of oxidative addition . Computational modeling (DFT) can further elucidate transition states and regioselectivity .

Q. How can crystallographic data validate the molecular geometry of this compound and its metal complexes?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides bond lengths and angles. For example, Cu(II) complexes with this ligand show square-planar geometry, with Cu-N(pyridine) distances of ~1.98 Å . Twinning or high-resolution data may require specialized refinement protocols .

Q. What advanced spectroscopic methods resolve ambiguities in tautomeric or conformational states of this compound?

- VT-NMR (Variable Temperature) : Detects dynamic processes like ring puckering.

- NOESY : Identifies spatial proximity between dimethylamine protons and aromatic hydrogens.

- Solid-state NMR : Differentiates crystalline vs. amorphous forms .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 17.9% vs. >90%)?

Yield discrepancies often arise from:

- Reagent purity : Use freshly distilled solvents and anhydrous bases.

- Catalyst deactivation : Ensure strict anaerobic conditions for copper-based reactions.

- Workup efficiency : Optimize extraction (e.g., DCM/HCl washes) to recover polar byproducts .

Q. What role does this compound play in medicinal chemistry research?

It serves as a precursor for antimalarial or enzyme-inhibiting compounds. For instance, derivatives with quinoline or pyrimidine moieties show activity against Plasmodium falciparum. Biological assays (e.g., IC₅₀ determinations) and docking studies (e.g., targeting cholinesterases) are critical for evaluating therapeutic potential .

Q. What safety protocols are essential when handling this compound?

Q. How is this compound utilized in coordination chemistry?

It acts as a monodentate ligand, coordinating via the pyridine nitrogen. Copper(II) complexes exhibit magnetic properties and catalytic activity in oxidation reactions. EPR spectroscopy and cyclic voltammetry characterize redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.